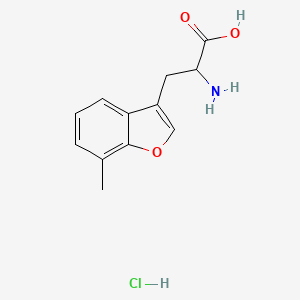

2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride

Description

2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid hydrochloride is a synthetic amino acid derivative featuring a benzofuran moiety substituted with a methyl group at the 7-position. The compound combines the structural framework of benzofuran—a heterocyclic aromatic system—with a propanoic acid backbone, modified by an amino group and a hydrochloride salt.

The compound is commercially available through global suppliers such as IHWA CO., LTD (Korea), Synthesia, a.s. (Czech Republic), and BrightGene Health Technology Co., Ltd (China), indicating its relevance in industrial and academic research .

Properties

IUPAC Name |

2-amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3.ClH/c1-7-3-2-4-9-8(6-16-11(7)9)5-10(13)12(14)15;/h2-4,6,10H,5,13H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIQZOJTJQVFQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CO2)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Cyclization of Ortho-Substituted Phenols

Substituted phenols react with alkynes or propargyl alcohols under copper catalysis to form benzofurans. For 7-methyl derivatives, 2-hydroxy-4-methylbenzaldehyde serves as the starting material.

Representative Protocol

- Reactant : 2-Hydroxy-4-methylbenzaldehyde (10 mmol), propargyl alcohol (12 mmol).

- Catalyst : CuBr (10 mol%), Na₂CO₃ (2 equiv).

- Conditions : DMSO, 80°C, 12 h.

- Yield : 78% 7-methyl-1-benzofuran-3-carbaldehyde.

Mechanism : Copper acetylide formation initiates cyclization, followed by dehydration (Figure 1).

Rhodium-Mediated C–H Activation

Rhodium complexes enable direct functionalization of aryl rings. Aryl boronic acids coupled with alkynes yield benzofurans with precise substitution patterns.

Example

- Substrate : 4-Methylphenyl boronic acid + ethynyltrimethylsilane.

- Catalyst : [Cp*RhCl₂]₂ (5 mol%).

- Additive : AgSbF₆ (20 mol%).

- Outcome : 7-Methylbenzofuran-3-carboxylic acid (62% yield).

Hydrochloride Salt Formation

Freebase amino acids are treated with HCl gas or concentrated HCl in anhydrous solvents:

Optimized Protocol

- Substrate : 2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid (1 equiv).

- Acid : 4 M HCl in dioxane (1.1 equiv).

- Conditions : 0°C, 2 h, stirring.

- Isolation : Precipitation → filtration → drying under vacuum.

- Purity : 95% (HPLC).

Industrial-Scale Considerations

Catalytic Efficiency Comparison

| Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| CuBr | 80 | 78 | 92 |

| [Cp*RhCl₂]₂ | 100 | 62 | 89 |

| Pd(OAc)₂ | 120 | 54 | 85 |

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the amino and benzofuran moieties.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s lipophilic nature allows it to penetrate cell membranes, making it effective against certain types of bacteria . It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs include halogenated phenylalanine derivatives and substituted benzofuran/benzene compounds. Below is a detailed comparison:

Table 1: Key Structural and Physical Properties

*Calculated based on benzofuran (C₈H₆O) + propanoic acid (C₃H₅NO₂) + HCl. †Estimated from molecular formula. ‡Inferred from analogs like .

Key Observations:

Benzofuran vs. Halogenated Phenyl Groups: The primary compound’s 7-methylbenzofuran group confers distinct electronic and steric properties compared to halogenated phenyl rings in analogs. The methyl group at the 7-position may improve metabolic stability compared to halogenated analogs, which are prone to dehalogenation in vivo.

Backbone Modifications: Unlike the propanoic acid backbone in the primary compound, the third analog (Table 1) features an amide linkage (N-methylpropanamide), altering solubility and bioavailability. Amide groups typically enhance membrane permeability but reduce aqueous solubility .

Stability and Handling

- The primary compound and its halogenated analog share similar storage requirements (inert atmosphere, room temperature), indicating moderate stability. In contrast, amide-containing analogs may require stricter moisture control due to hydrolytic sensitivity .

Biological Activity

2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid hydrochloride, often referred to as a derivative of benzofuran, has garnered attention in recent biomedical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and neuroprotective effects, supported by data tables and relevant case studies.

- Chemical Formula : C11H13NO3·HCl

- Molecular Weight : 243.69 g/mol

- CAS Number : 250710-65-7

The compound features a benzofuran moiety which is known for various biological activities, including modulation of neurotransmitter systems and antimicrobial properties.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 2-amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid hydrochloride. The compound has shown promising results against various bacterial strains.

Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Bacillus subtilis | 10 |

| Salmonella typhi | 15 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

In addition to antibacterial properties, the compound also demonstrated antifungal activity against Candida albicans with an MIC of 20 µM. This suggests its potential use in treating fungal infections .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various models of neurodegeneration. A notable study utilized in vitro assays to assess the protective effects against oxidative stress in neuronal cells.

Case Study Findings

In a study involving human neuroblastoma SH-SY5Y cells exposed to oxidative stress, treatment with 2-amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid hydrochloride resulted in:

- Reduction in Reactive Oxygen Species (ROS) : A decrease of approximately 30% compared to untreated controls.

- Improvement in Cell Viability : Enhanced cell survival rates by about 40% at a concentration of 50 µM.

These findings highlight the compound's potential as a neuroprotective agent .

The biological activities of 2-amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid hydrochloride may be attributed to its interaction with various molecular targets:

- Modulation of Neurotransmitter Systems : The benzofuran structure may influence neurotransmitter release and receptor activity.

- Antioxidant Properties : The compound's ability to scavenge free radicals contributes to its neuroprotective effects.

- Inhibition of Bacterial Enzymes : Structural components may interfere with bacterial cell wall synthesis or metabolic pathways.

Q & A

Basic: What are the key steps in synthesizing 2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid; hydrochloride, and how are reaction conditions optimized?

Methodological Answer:

Synthesis typically involves:

Precursor Activation : Reacting 7-methyl-1-benzofuran-3-carboxylic acid with ammonia to form an amide intermediate.

Reduction : Using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) to convert the nitrile/amide group to an amine.

Hydrolysis : Acidic or basic hydrolysis to yield the final amino acid derivative, followed by HCl treatment to form the hydrochloride salt.

Optimization : Solvent selection (ethanol/methanol for polar intermediates), temperature control (0–25°C to prevent side reactions), and catalyst loading (e.g., 5–10% Pd-C for hydrogenation) are critical. Reaction progress is monitored via TLC (Rf tracking) and HPLC for purity validation .

Basic: How is the compound characterized structurally, and what analytical techniques are essential for purity assessment?

Methodological Answer:

- Structural Confirmation :

- NMR (¹H/¹³C): Assigns proton environments (e.g., benzofuran methyl group at ~δ 2.4 ppm) and carbon backbone.

- FT-IR : Identifies amine (N-H stretch ~3300 cm⁻¹) and carboxylate (C=O ~1700 cm⁻¹) groups.

- Purity Assessment :

Advanced: How can computational methods streamline the design of derivatives for enhanced biological activity?

Methodological Answer:

- Reaction Path Prediction : Quantum mechanical calculations (e.g., DFT) model intermediates and transition states to predict feasible synthetic routes.

- Docking Studies : Molecular docking (AutoDock Vina) evaluates interactions with target enzymes (e.g., bacterial dihydrofolate reductase for antimicrobial activity).

- QSAR Modeling : Correlates substituent effects (e.g., methyl vs. bromo groups on benzofuran) with bioactivity using regression analysis.

Validation : Experimental IC₅₀ values are compared with computational predictions to refine models .

Advanced: How should researchers resolve contradictory data in biological assays (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

- Variable Control : Standardize assay conditions (pH 7.4 buffer, 37°C incubation, and DMSO concentration ≤1%).

- Statistical Analysis : Apply ANOVA to identify outliers; use Bland-Altman plots for inter-lab reproducibility checks.

- Mechanistic Follow-Up : Conduct SPR (surface plasmon resonance) to confirm binding kinetics or competitive ELISA to rule off-target effects.

Example : Discrepancies in enzyme inhibition may arise from varying redox conditions affecting the compound’s stability .

Basic: What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials to prevent degradation.

- Desiccant : Include silica gel packs to avoid hygroscopic clumping.

- Solubility : Prepare fresh solutions in deionized water (for hydrochloride salt) and avoid freeze-thaw cycles.

Stability Monitoring : Track via HPLC every 3 months; discard if purity drops below 95% .

Advanced: What strategies mitigate toxicity risks during in vivo studies?

Methodological Answer:

- Dose Escalation : Start at 1 mg/kg (rodent models) with weekly increments, monitoring serum creatinine and ALT/AST levels.

- Metabolite Profiling : Use LC-MS to identify toxic metabolites (e.g., oxidized benzofuran byproducts).

- Chelation Therapy : Pre-treat with N-acetylcysteine (NAC) if redox-mediated toxicity is suspected.

Documentation : Adhere to OECD Guidelines 420/423 for acute oral toxicity testing .

Basic: What are the compound’s known biological targets, and how are binding assays designed?

Methodological Answer:

- Targets : Preliminary studies suggest activity against GABAₐ receptors (via competitive displacement assays) and bacterial cell wall synthases.

- Assay Design :

Advanced: How can isotopic labeling (e.g., ¹⁴C) aid in pharmacokinetic studies?

Methodological Answer:

- Synthesis : Introduce ¹⁴C at the methyl group of benzofuran via Suzuki-Miyaura coupling with labeled methylboronic acid.

- Tracing : Administer labeled compound in rodent models; quantify distribution via scintillation counting of plasma/tissue homogenates.

- Metabolic Pathways : Identify major metabolites using radio-HPLC and compare with unlabeled controls .

Basic: What spectroscopic challenges arise due to the benzofuran moiety, and how are they addressed?

Methodological Answer:

- Fluorescence Interference : Benzofuran’s autofluorescence complicates fluorescence-based assays. Solution : Use quenchers (e.g., acrylamide) or switch to luminescence detection.

- UV-Vis Overlap : Strong absorbance at 270 nm may interfere with protein assays (e.g., Bradford). Solution : Dilute samples or use alternative assays (BCA method) .

Advanced: What are the ethical and methodological considerations for using this compound in neuropharmacology studies?

Methodological Answer:

- Blood-Brain Barrier (BBB) Penetration : Assess via in vitro PAMPA-BBB model (Pe > 1.5×10⁻⁶ cm/s indicates high permeability).

- Ethical Approval : Submit IACUC protocols detailing endpoints for seizure thresholds or cognitive tests in animal models.

- Data Transparency : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing raw electrophysiology datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.